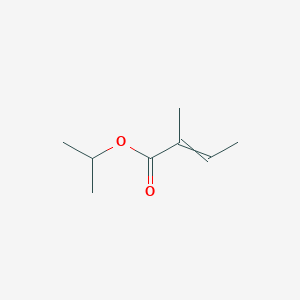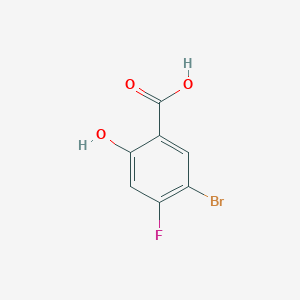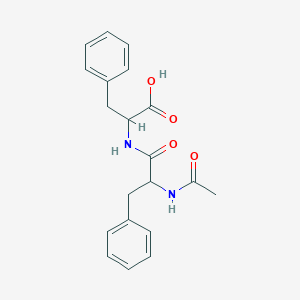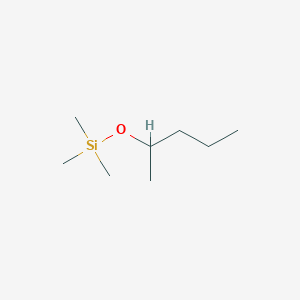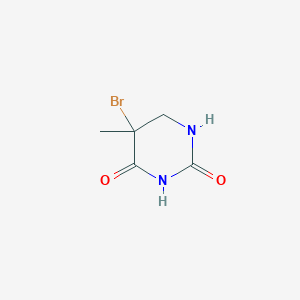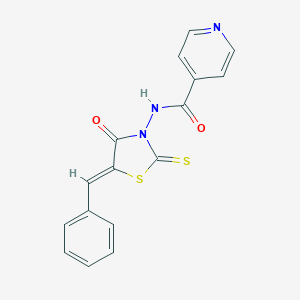
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide, also known as OTZ, is a synthetic compound that has been widely used in scientific research due to its unique properties. This molecule has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various diseases and biological processes.
Mecanismo De Acción
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide exerts its effects through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant responses and cellular defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of immune responses. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has several advantages for use in lab experiments, including its stability, solubility, and specificity for the NF-κB pathway. However, its potency and efficacy may vary depending on the cell type and experimental conditions, and further studies are needed to fully understand its mechanisms of action.
Direcciones Futuras
There are several potential future directions for research on N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide, including the development of more potent and specific derivatives, the investigation of its effects on other signaling pathways, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide in combination with other drugs may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-amino-4-pyridinecarboxamide with thionyl chloride to form 2-chloro-4-pyridinecarboxamide. This intermediate is then reacted with sodium hydrosulfide and phenylglyoxal to form the final product, N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been found to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
1908-94-7 |
|---|---|
Nombre del producto |
N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide |
Fórmula molecular |
C16H11N3O2S2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H11N3O2S2/c20-14(12-6-8-17-9-7-12)18-19-15(21)13(23-16(19)22)10-11-4-2-1-3-5-11/h1-10H,(H,18,20)/b13-10- |
Clave InChI |
PJEQQFYYSRRNJI-RAXLEYEMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Sinónimos |
N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



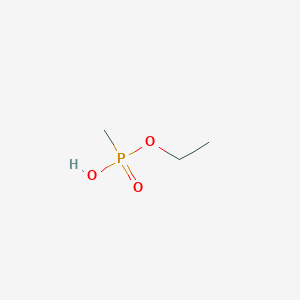
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
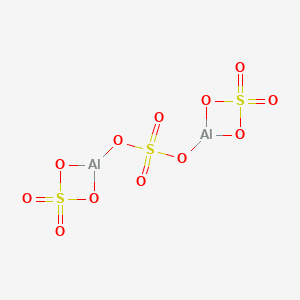
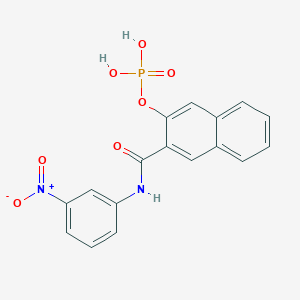
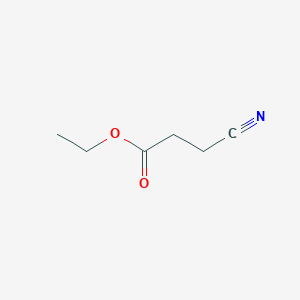

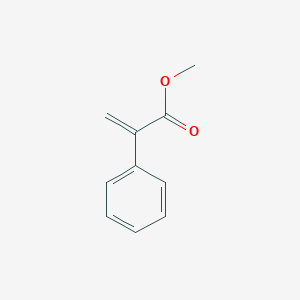
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
